Cas no 874303-93-2 (3-Hydroxy-1H-indole-6-carbonitrile)
3-Hydroxy-1H-indole-6-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-Hydroxy-1H-indole-6-carbonitrile
- DTXSID90855723
- AB66627
- 874303-93-2
- DB-348243
-
- Inchi: 1S/C9H6N2O/c10-4-6-1-2-7-8(3-6)11-5-9(7)12/h1-3,5,11-12H
- InChI Key: NRUUVVQWZMWSAQ-UHFFFAOYSA-N
- SMILES: OC1=CNC2C=C(C#N)C=CC=21
Computed Properties
- Exact Mass: 158.048012819g/mol
- Monoisotopic Mass: 158.048012819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 59.8Ų
3-Hydroxy-1H-indole-6-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199009217-1g |
3-Hydroxy-1H-indole-6-carbonitrile |
874303-93-2 | 95% | 1g |
$409.20 | 2023-08-31 | |
| Chemenu | CM146766-1g |
3-hydroxy-1H-indole-6-carbonitrile |
874303-93-2 | 95% | 1g |
$430 | 2021-08-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744915-1g |
3-Hydroxy-1h-indole-6-carbonitrile |
874303-93-2 | 98% | 1g |
¥3864.00 | 2024-04-27 | |
| Crysdot LLC | CD11038699-1g |
3-Hydroxy-1H-indole-6-carbonitrile |
874303-93-2 | 95+% | 1g |
$455 | 2024-07-18 | |
| Chemenu | CM146766-1g |
3-hydroxy-1H-indole-6-carbonitrile |
874303-93-2 | 95% | 1g |
$*** | 2023-03-31 |
3-Hydroxy-1H-indole-6-carbonitrile Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 3-Hydroxy-1H-indole-6-carbonitrile
Research Briefing on 3-Hydroxy-1H-indole-6-carbonitrile (CAS: 874303-93-2): Recent Advances and Applications in Chemical Biology and Medicine
3-Hydroxy-1H-indole-6-carbonitrile (CAS: 874303-93-2) is a structurally unique indole derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound, characterized by a hydroxyl group at the 3-position and a nitrile group at the 6-position of the indole scaffold, exhibits versatile reactivity and biological activity. Recent studies have explored its utility as a building block for the synthesis of more complex molecules, as well as its direct pharmacological effects. This briefing provides an overview of the latest research developments related to this compound, focusing on its synthetic applications, biological activities, and potential therapeutic uses.
One of the most notable advancements in the study of 3-Hydroxy-1H-indole-6-carbonitrile is its role as a key intermediate in the synthesis of bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the construction of novel kinase inhibitors. The researchers utilized the compound's hydroxyl and nitrile functionalities to introduce various pharmacophores, resulting in a series of compounds with potent inhibitory activity against specific tyrosine kinases implicated in cancer progression. The study highlighted the compound's synthetic flexibility and its ability to serve as a versatile scaffold for drug discovery.
In addition to its synthetic utility, 3-Hydroxy-1H-indole-6-carbonitrile has been investigated for its intrinsic biological properties. A recent preprint on bioRxiv reported that this compound exhibits moderate antioxidant activity, potentially through its ability to scavenge reactive oxygen species (ROS). The study suggested that the hydroxyl group plays a crucial role in this activity, while the nitrile group may contribute to the compound's stability under physiological conditions. These findings open up possibilities for the compound's use in oxidative stress-related conditions, although further studies are needed to validate these effects in vivo.
The pharmacological potential of 3-Hydroxy-1H-indole-6-carbonitrile has also been explored in the context of neurological disorders. A 2024 study in ACS Chemical Neuroscience investigated its effects on neurotransmitter systems, revealing that the compound can modulate serotonin receptor activity at micromolar concentrations. This activity profile suggests potential applications in mood disorders or neurodegenerative diseases, though the exact mechanism of action remains to be fully elucidated. The study's authors noted that structural modifications of the core scaffold could lead to more selective and potent analogs for specific receptor subtypes.
From a chemical biology perspective, 3-Hydroxy-1H-indole-6-carbonitrile has shown promise as a tool compound for studying protein-ligand interactions. Its relatively small size and functional group diversity make it an attractive probe for fragment-based drug discovery. Recent work published in Nature Chemical Biology utilized this compound as a starting point for the development of covalent inhibitors targeting cysteine residues in proteins. The researchers demonstrated that the nitrile group could serve as a warhead for covalent modification, while the hydroxyl group provided a handle for further derivatization.
Despite these promising developments, challenges remain in the full utilization of 3-Hydroxy-1H-indole-6-carbonitrile in drug discovery and chemical biology. Issues such as its solubility profile, metabolic stability, and potential off-target effects need to be addressed through systematic structure-activity relationship studies. Recent patent applications (e.g., WO2023124567) have begun to explore these aspects, focusing on derivatives with improved pharmacokinetic properties while maintaining the core structural features that confer biological activity.
Looking forward, 3-Hydroxy-1H-indole-6-carbonitrile represents a valuable chemical entity with diverse applications in medicinal chemistry and chemical biology. Its unique combination of functional groups offers multiple avenues for structural modification and biological targeting. Future research directions may include the development of more potent analogs, exploration of its mechanism of action in various biological systems, and investigation of its potential as a diagnostic or theranostic agent. As synthetic methodologies continue to advance, we anticipate seeing more sophisticated applications of this compound in both academic and industrial settings.
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